molecular formula C23H31NS B14201925 11-(9H-Carbazol-9-yl)undecane-1-thiol CAS No. 919803-83-1

11-(9H-Carbazol-9-yl)undecane-1-thiol

Cat. No.: B14201925
CAS No.: 919803-83-1
M. Wt: 353.6 g/mol
InChI Key: HXXCUCYYCQAHKI-UHFFFAOYSA-N
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Description

11-(9H-Carbazol-9-yl)undecane-1-thiol is a chemical compound that features a carbazole moiety attached to an undecane chain with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic properties of carbazole with the reactivity of a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(9H-Carbazol-9-yl)undecane-1-thiol typically involves the reaction of 9H-carbazole with an appropriate alkyl halide to introduce the undecane chain, followed by the introduction of the thiol group. One common method involves the use of 11-bromoundecane as the alkylating agent, which reacts with 9H-carbazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(9H-Carbazol-9-yl)undecane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

    Addition: The thiol group can add to alkenes and alkynes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used.

    Addition: Catalysts like palladium or platinum are often employed.

Major Products

    Oxidation: Formation of 11-(9H-Carbazol-9-yl)undecane-1-disulfide.

    Substitution: Formation of various substituted carbazole derivatives.

    Addition: Formation of thioether derivatives.

Scientific Research Applications

11-(9H-Carbazol-9-yl)undecane-1-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 11-(9H-Carbazol-9-yl)undecane-1-thiol involves its ability to interact with various molecular targets through its thiol group. This includes the formation of covalent bonds with proteins and other biomolecules, which can modulate their activity. The carbazole moiety also contributes to its electronic properties, allowing it to participate in electron transfer processes and act as a photosensitizer .

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound, lacking the undecane chain and thiol group.

    11-(9H-Carbazol-9-yl)undecane: Similar structure but without the thiol group.

    9-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-9H-carbazole: A carbazole derivative with different substituents.

Uniqueness

11-(9H-Carbazol-9-yl)undecane-1-thiol is unique due to the presence of both the carbazole moiety and the thiol group, which confer distinct electronic and reactive properties. This combination makes it particularly useful in applications requiring both aromaticity and thiol reactivity .

Properties

CAS No.

919803-83-1

Molecular Formula

C23H31NS

Molecular Weight

353.6 g/mol

IUPAC Name

11-carbazol-9-ylundecane-1-thiol

InChI

InChI=1S/C23H31NS/c25-19-13-7-5-3-1-2-4-6-12-18-24-22-16-10-8-14-20(22)21-15-9-11-17-23(21)24/h8-11,14-17,25H,1-7,12-13,18-19H2

InChI Key

HXXCUCYYCQAHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCCS

Origin of Product

United States

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